![molecular formula C16H28N2O2 B2384858 Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2137787-12-1](/img/structure/B2384858.png)
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[320]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure that includes a piperidine ring fused to a bicyclo[320]heptane system, with a tert-butyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, such as a piperidine derivative, with a bicyclic intermediate. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in THF for deprotonation followed by the addition of nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Neuropharmacology
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been studied for its potential effects on the central nervous system. Its structural similarity to known neuroactive compounds suggests it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study : A study evaluating the compound's effects on neurotransmitter release demonstrated that it could enhance dopaminergic signaling in vitro, indicating potential applications in treating disorders such as Parkinson's disease and schizophrenia .
Anticancer Activity
Recent investigations have shown that derivatives of the compound exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its role as a potential chemotherapeutic agent.
Case Study : In a series of experiments, this compound was tested against human hepatoblastoma (HepG2) cell lines, showing significant cytotoxicity with an IC50 value indicative of strong anti-cancer activity .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and inflammation.
Table 1: Enzyme Inhibition Activity
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
Aurora B Kinase | Competitive | 0.75 |
Cyclooxygenase (COX) | Non-competitive | 1.20 |
This data suggests that this compound may serve as a lead compound for developing new anti-inflammatory or anticancer drugs .
Synthetic Applications
The synthesis of this compound has been optimized for scalability, making it accessible for further research and development.
Synthesis Methodology :
The synthesis involves multi-step reactions starting from readily available piperidine derivatives and azabicyclo frameworks, utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxylate ester .
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: Another bicyclic compound with a similar structure but different ring system.
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Features a different bicyclic core and functional groups
Uniqueness
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the piperidine ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound notable for its complex structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on antiprotozoal effects.
Chemical Structure and Properties
This compound belongs to the class of bicyclic compounds, featuring a unique bicyclo[3.2.0]heptane system fused with a piperidine ring. The presence of a tert-butyl ester group enhances its solubility and stability, making it suitable for biological applications.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H28N2O2 |
Molecular Weight | 284.41 g/mol |
CAS Number | 2137787-12-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and bicyclic intermediates. Common methods include:
- Cyclization of Piperidine Derivatives : Utilizing strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Purification Techniques : Advanced purification methods like chromatography are employed to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows for high specificity in binding, potentially modulating enzyme activities or receptor signaling pathways, which can lead to various biological effects such as:
- Inhibition of enzymatic activity.
- Alteration of receptor signaling pathways.
Antiprotozoal Activity
Recent studies have highlighted the compound's antiprotozoal properties, particularly against Plasmodium species responsible for malaria and Trypanosoma species causing sleeping sickness.
-
In vitro Studies : Research indicates that derivatives of azabicyclo compounds exhibit significant antiplasmodial activity, with IC50 values in submicromolar ranges (e.g., IC50 = 0.023–0.694 µM) against P.falciparum .
Compound Target Pathogen IC50 (µM) Tert-butyl 1-(piperidin-3-yl)-... P.falciparum NF54 0.023–0.694 Pyrimidine-substituted azabicyclo T.brucei 0.095–6.57 - Comparative Efficacy : The activity of this compound is comparable to established antimalarial drugs, indicating its potential as a lead compound for drug development.
Case Study 1: Antimalarial Efficacy
A study evaluated the efficacy of various azabicyclo compounds against P.falciparum, demonstrating that the substitution patterns significantly influenced their antimalarial activity. Compounds with specific substitutions showed enhanced potency compared to their unsubstituted counterparts .
Case Study 2: Antitrypanosomal Activity
Another investigation focused on the antitrypanosomal properties of azabicyclo derivatives, revealing that certain modifications led to improved selectivity and efficacy against Trypanosoma brucei. The findings suggest that structural variations can optimize therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with bicyclic precursors functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyl chloroformate is used to introduce the ester group under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include temperature control (0–25°C), solvent polarity (e.g., chloroform or THF), and purification via column chromatography (SiO₂, hexane/EtOAc gradients). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify bicyclic framework and substituent positions.
- HPLC-MS : Purity assessment (≥95%) and molecular weight confirmation.
- X-ray crystallography : Resolves stereochemical ambiguities in the azabicyclo[3.2.0]heptane core .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by moisture and temperature. Recommended storage: anhydrous conditions (desiccator, argon atmosphere) at –20°C. Degradation products (e.g., tert-butyl alcohol or piperidine derivatives) can be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How does stereochemistry at the piperidin-3-yl and azabicyclo[3.2.0]heptane junctions influence biological activity?
- Methodological Answer : Stereochemical variations alter binding affinity to targets like enzymes or receptors. For example, (1R,5R,6R)-configured derivatives show enhanced inhibition of bacterial penicillin-binding proteins compared to enantiomers. Conformational analysis via molecular dynamics simulations (e.g., using AMBER or GROMACS) helps correlate stereochemistry with activity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : Discrepancies arise from dynamic ring puckering or solvent effects. Techniques include:
- 2D NMR (NOESY, COSY) : Maps spatial proximity of protons in the bicyclic system.
- Variable-temperature NMR : Identifies conformational exchange broadening.
- DFT calculations : Predicts energetically favorable conformers for comparison with experimental data .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 assess solubility, permeability, and metabolic stability.
- Docking studies (AutoDock Vina) : Identify modifications (e.g., hydroxylation of the piperidine ring) that enhance target engagement while minimizing off-target interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Scale-up risks include racemization during esterification or cyclization. Mitigation strategies:
Properties
IUPAC Name |
tert-butyl 1-piperidin-3-yl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-10-7-12-6-8-16(12,18)13-5-4-9-17-11-13/h12-13,17H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHIQQCLWWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CC2)C3CCCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.